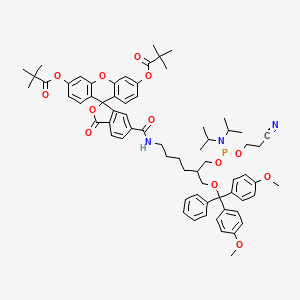
6-Fam-dmt-PA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Carboxyfluorescein-dimethoxytrityl-phosphoramidite (6-Fam-dmt-PA) is a derivative of fluorescein, a widely used fluorescent dye. This compound is primarily utilized in the synthesis of oligonucleotides, where it serves as a fluorescent label. The 6-carboxyfluorescein moiety provides strong fluorescence, making it an excellent choice for various molecular biology applications, including real-time PCR, DNA sequencing, and molecular beacon assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fam-dmt-PA involves the reaction of 6-carboxyfluorescein with dimethoxytrityl chloride and phosphoramidite reagentsThe reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated oligonucleotide synthesizers are employed to incorporate the this compound into oligonucleotides. The process is optimized for high yield and purity, ensuring consistent quality for research and diagnostic applications .
Análisis De Reacciones Químicas
Types of Reactions
6-Fam-dmt-PA undergoes several types of chemical reactions, including:
Substitution Reactions: The phosphoramidite group can react with nucleophiles, leading to the formation of phosphite triesters.
Oxidation Reactions: The phosphite triesters can be oxidized to phosphate triesters using oxidizing agents like iodine.
Deprotection Reactions: The dimethoxytrityl group can be removed under acidic conditions to expose the hydroxyl groups
Common Reagents and Conditions
Substitution: Typically involves nucleophiles such as alcohols or amines in the presence of a base.
Oxidation: Iodine in the presence of water or other oxidizing agents.
Deprotection: Acidic conditions, often using trichloroacetic acid
Major Products Formed
Phosphate Triesters: Formed after oxidation of phosphite triesters.
Deprotected Fluorescein Derivatives: Resulting from the removal of the dimethoxytrityl group
Aplicaciones Científicas De Investigación
6-Fam-dmt-PA is extensively used in various scientific research applications:
Chemistry: Used in the synthesis of fluorescently labeled oligonucleotides for studying nucleic acid interactions.
Biology: Employed in real-time PCR, DNA sequencing, and molecular beacon assays to detect and quantify nucleic acids.
Medicine: Utilized in diagnostic assays to identify genetic mutations and infectious agents.
Industry: Applied in the development of fluorescent probes for environmental monitoring and quality control .
Mecanismo De Acción
The mechanism of action of 6-Fam-dmt-PA involves its incorporation into oligonucleotides, where it acts as a fluorescent label. The 6-carboxyfluorescein moiety absorbs light at a specific wavelength and emits fluorescence, allowing for the detection and quantification of labeled molecules. The phosphoramidite group facilitates the incorporation of the dye into oligonucleotides during synthesis .
Comparación Con Compuestos Similares
6-Fam-dmt-PA is compared with other similar compounds such as:
Fluorescein-5-isothiocyanate (FITC): Another fluorescein derivative used for labeling proteins and nucleic acids. Unlike this compound, FITC contains an isothiocyanate group, which reacts with amines.
Tetrachlorofluorescein (TET): A derivative of fluorescein with four chlorine atoms, used for multicolor detection in DNA sequencing.
Hexachlorofluorescein (HEX): Similar to TET but with six chlorine atoms, providing different spectral properties .
This compound is unique due to its specific use in oligonucleotide synthesis and its stable amide linkage, which prevents isomer formation during synthesis .
Propiedades
Fórmula molecular |
C68H78N3O13P |
|---|---|
Peso molecular |
1176.3 g/mol |
Nombre IUPAC |
[6-[[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]carbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C68H78N3O13P/c1-44(2)71(45(3)4)85(79-38-18-36-69)80-43-46(42-78-67(48-20-14-13-15-21-48,49-23-27-51(76-11)28-24-49)50-25-29-52(77-12)30-26-50)19-16-17-37-70-61(72)47-22-33-55-58(39-47)68(84-62(55)73)56-34-31-53(81-63(74)65(5,6)7)40-59(56)83-60-41-54(32-35-57(60)68)82-64(75)66(8,9)10/h13-15,20-35,39-41,44-46H,16-19,37-38,42-43H2,1-12H3,(H,70,72) |
Clave InChI |
ODJKPDRSCITVNU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OCC(CCCCNC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C(C)(C)C)OC5=C3C=CC(=C5)OC(=O)C(C)(C)C)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


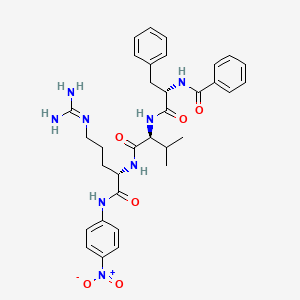
![7H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14757812.png)
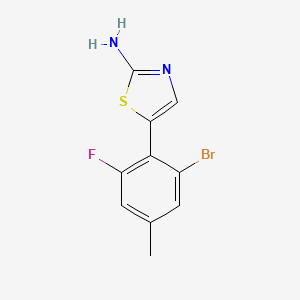
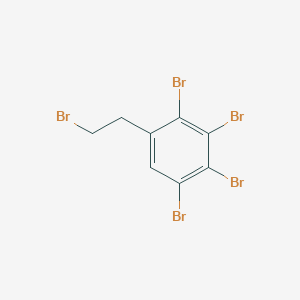
![5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B14757829.png)
![2-(4-ethoxy-4'-(3-(4-(2-fluorophenyl)-5-oxo-1-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B14757835.png)

![Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl-](/img/structure/B14757851.png)
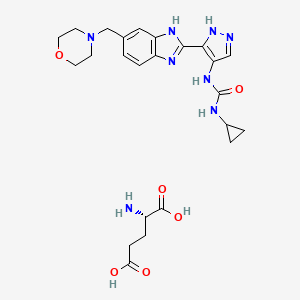
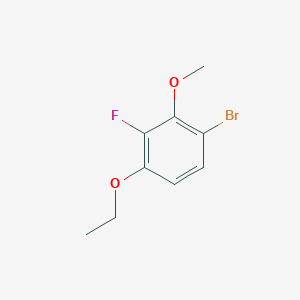
![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14757885.png)
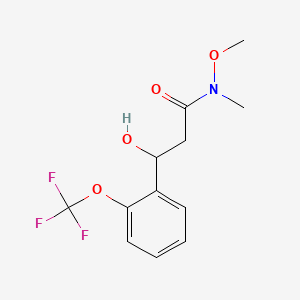
![[1,3]Thiazolo[5,4-H]quinoline](/img/structure/B14757889.png)
